molecular formula C18H19ClN2O B2718364 4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide CAS No. 305373-16-4

4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide

Cat. No. B2718364
CAS RN: 305373-16-4
M. Wt: 314.81
InChI Key: MCOZDVRRAJEHIM-UHFFFAOYSA-N
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Description

“4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide” is a chemical compound . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide” include a molecular formula of C17H19ClN2O2S, an average mass of 350.863 Da, and a monoisotopic mass of 350.085571 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 518.3±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine-containing compounds serve as essential building blocks for drug construction. Their synthesis has been widely explored, and they feature prominently in pharmaceuticals. Researchers have investigated various synthetic methods for substituted piperidines, aiming for cost-effective and efficient routes. The piperidine cycle appears in more than twenty classes of pharmaceuticals and alkaloids .

Cancer Research

Researchers have synthesized N-(piperidine-4-yl) benzamide compounds and explored their effects on cancer cells. Structure-activity relationship studies revealed that certain substituents (e.g., halogen, carboxyl, nitro, or methyl groups) on the piperidine ring can enhance cytotoxicity .

Biological Evaluation of Potential Drugs

The discovery and biological evaluation of potential drugs containing the piperidine moiety remain an active area of research. Scientists investigate the pharmacological activity of synthetic and natural piperidines, aiming to identify novel drug candidates .

Hydrogenation and Cyclization Reactions

Researchers have explored intra- and intermolecular reactions leading to the formation of various piperidine derivatives. These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. Hydrogenation, cyclization, cycloaddition, annulation, and multicomponent reactions contribute to the diversity of piperidine-based compounds .

Spiropiperidines and Condensed Piperidines

Spiropiperidines and condensed piperidines represent interesting structural motifs. Their synthesis and potential applications in drug discovery warrant further investigation .

properties

IUPAC Name

4-chloro-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c19-15-6-4-14(5-7-15)18(22)20-16-8-10-17(11-9-16)21-12-2-1-3-13-21/h4-11H,1-3,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOZDVRRAJEHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide

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